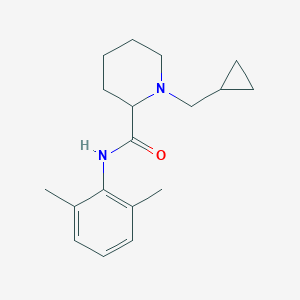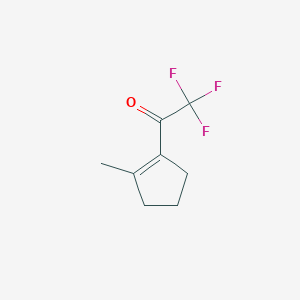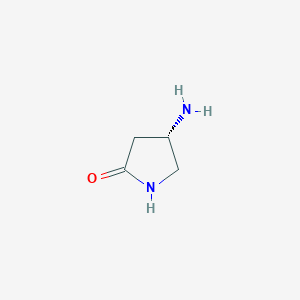![molecular formula C10H11NO B066753 3-Isopropylfuro[3,2-c]pyridine CAS No. 182819-55-2](/img/structure/B66753.png)
3-Isopropylfuro[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopropylfuro[3,2-c]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridine ring and a furan ring.
Mécanisme D'action
The mechanism of action of 3-Isopropylfuro[3,2-c]pyridine is not yet fully understood. However, it has been proposed that it may act as a DNA intercalator and inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Isopropylfuro[3,2-c]pyridine has potential biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Isopropylfuro[3,2-c]pyridine in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its efficacy.
Orientations Futures
There are several future directions for the study of 3-Isopropylfuro[3,2-c]pyridine. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. Another direction is to study its potential as a ligand for catalytic reactions in organic synthesis. Additionally, further research is needed to fully understand its mechanism of action and optimize its efficacy.
Méthodes De Synthèse
The synthesis of 3-Isopropylfuro[3,2-c]pyridine involves a multi-step process. The first step involves the reaction of 2-methyl-2-butene with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to form 3-isopropyl-2,5-dihydropyran. This intermediate is then reacted with 2,3-dichloropyridine in the presence of a base to form 3-Isopropylfuro[3,2-c]pyridine.
Applications De Recherche Scientifique
3-Isopropylfuro[3,2-c]pyridine has potential applications in various fields of science. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been studied as a potential ligand for catalytic reactions in organic synthesis.
Propriétés
Numéro CAS |
182819-55-2 |
|---|---|
Nom du produit |
3-Isopropylfuro[3,2-c]pyridine |
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
3-propan-2-ylfuro[3,2-c]pyridine |
InChI |
InChI=1S/C10H11NO/c1-7(2)9-6-12-10-3-4-11-5-8(9)10/h3-7H,1-2H3 |
Clé InChI |
FJOIZSMORSSUAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=COC2=C1C=NC=C2 |
SMILES canonique |
CC(C)C1=COC2=C1C=NC=C2 |
Synonymes |
Furo[3,2-c]pyridine,3-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
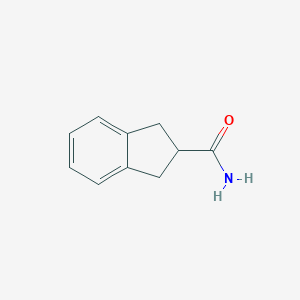
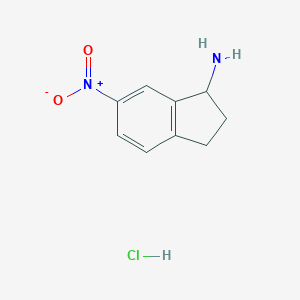
![5a-amino-7-methyl-3,6-dioxido-5,8-dihydro-4H-pyrrolo[2,3-g][2,1,3]benzoxadiazole-3,6-diium-8a-ol](/img/structure/B66679.png)
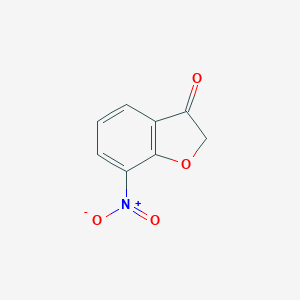
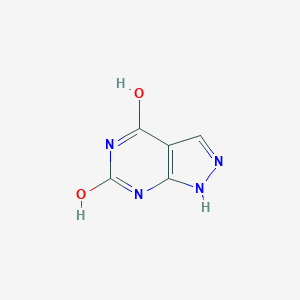
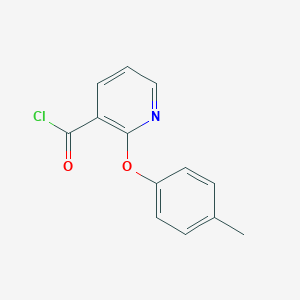

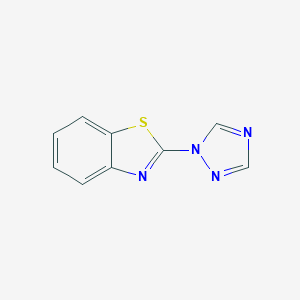
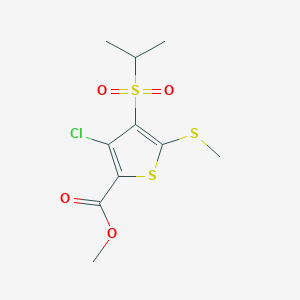
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
